Cas no 1690635-13-2 (2-(3-chloro-4-methylphenyl)cyclopropan-1-amine)

2-(3-Chloro-4-methylphenyl)cyclopropan-1-amine is a cyclopropylamine derivative featuring a chloro-methyl-substituted phenyl ring, offering a unique structural motif for pharmaceutical and agrochemical applications. Its rigid cyclopropane ring enhances steric and electronic properties, making it a valuable intermediate in the synthesis of bioactive compounds. The chloro and methyl substituents on the phenyl ring provide opportunities for further functionalization, enabling tailored modifications for target-specific interactions. This compound is particularly useful in medicinal chemistry for developing enzyme inhibitors or receptor modulators due to its conformational constraints and potential for high binding affinity. High purity and stability ensure reliable performance in research and industrial processes.
2-(3-chloro-4-methylphenyl)cyclopropan-1-amine structure
1690635-13-2 structure
Product Name:2-(3-chloro-4-methylphenyl)cyclopropan-1-amine
CAS No:1690635-13-2
MF:C10H12ClN
MW:181.661981582642
CID:5905213
PubChem ID:21190493
Update Time:2025-08-05

2-(3-chloro-4-methylphenyl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-chloro-4-methylphenyl)cyclopropan-1-amine
    • 1690635-13-2
    • SCHEMBL7089683
    • EN300-1963853
    • Inchi: 1S/C10H12ClN/c1-6-2-3-7(4-9(6)11)8-5-10(8)12/h2-4,8,10H,5,12H2,1H3
    • InChI Key: NSKWMPLACRUGMT-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)C=CC(=C1)C1CC1N

Computed Properties

  • Exact Mass: 181.0658271g/mol
  • Monoisotopic Mass: 181.0658271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26Ų

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Additional information on 2-(3-chloro-4-methylphenyl)cyclopropan-1-amine

Professional Introduction to 2-(3-chloro-4-methylphenyl)cyclopropan-1-amine (CAS No. 1690635-13-2)

2-(3-chloro-4-methylphenyl)cyclopropan-1-amine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique chemical structure and distinct properties, plays a crucial role in the development of novel therapeutic agents. The molecular formula and structural configuration of this compound contribute to its potential applications in addressing various biological targets, making it a subject of extensive study and exploration.

The chemical structure of 2-(3-chloro-4-methylphenyl)cyclopropan-1-amine features a cyclopropane ring attached to an amine group, with a substituted aromatic ring at the other end. The presence of a chloro group at the 3-position and a methyl group at the 4-position of the aromatic ring introduces specific electronic and steric effects that influence its reactivity and interaction with biological targets. This unique arrangement makes it an intriguing candidate for further investigation in drug discovery.

In recent years, there has been growing interest in the development of small molecule inhibitors that target enzymes involved in critical metabolic pathways. The amine functionality in 2-(3-chloro-4-methylphenyl)cyclopropan-1-amine provides a suitable scaffold for designing molecules that can interact with protein targets. This has led to several studies exploring its potential as an intermediate in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases, which are implicated in various cancers and inflammatory diseases.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. Researchers have leveraged its structural features to develop derivatives with enhanced binding affinity and selectivity. For instance, modifications at the cyclopropane ring have been shown to improve solubility and metabolic stability, while alterations at the aromatic ring can fine-tune interactions with specific amino acid residues in protein targets. These findings highlight the compound's potential as a building block for next-generation therapeutics.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of 2-(3-chloro-4-methylphenyl)cyclopropan-1-amine in treating neurological disorders. Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties by modulating neurotransmitter receptor activity. The cyclopropane moiety, known for its unique conformational rigidity, can potentially enhance binding to transmembrane proteins, which are often involved in neurodegenerative diseases. This has spurred further research into developing novel neuroprotective agents based on this scaffold.

Additionally, the synthetic accessibility of 2-(3-chloro-4-methylphenyl)cyclopropan-1-amine has made it a valuable tool for synthetic chemists. The presence of well-defined functional groups allows for diverse chemical transformations, enabling the rapid construction of libraries of related compounds for high-throughput screening. This approach has been instrumental in identifying lead compounds with promising pharmacological activity. The ability to efficiently modify this scaffold has accelerated the drug discovery process, particularly in academic and industrial research settings.

The biological activity of 2-(3-chloro-4-methylphenyl)cyclopropan-1-amine has also been explored in relation to anti-inflammatory and immunomodulatory effects. Studies indicate that certain derivatives may inhibit key inflammatory pathways by interacting with cytokine receptors or modulating enzyme activity. These findings are particularly relevant given the increasing recognition of inflammation's role in various chronic diseases, including cardiovascular disorders and autoimmune conditions. The compound's ability to modulate immune responses makes it a promising candidate for developing novel immunotherapies.

In conclusion, 2-(3-chloro-4-methylphenyl)cyclopropan-1-amine represents a significant advancement in pharmaceutical chemistry due to its unique structural features and diverse biological activities. Its potential applications span multiple therapeutic areas, including oncology, neurology, and immunology. As research continues to uncover new derivatives and mechanisms of action, this compound is poised to play an increasingly important role in the development of innovative treatments for human diseases.

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